Vegfr2-IN-4
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Overview
Description
Vegfr2-IN-4 is a compound that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr2-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process typically includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Vegfr2-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Vegfr2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of diagnostic tools and imaging agents
Mechanism of Action
Vegfr2-IN-4 exerts its effects by binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote angiogenesis. Key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Lenvatinib: A multi-kinase inhibitor targeting VEGFR-2 among other receptors.
Uniqueness
Vegfr2-IN-4 is unique due to its specific binding affinity and selectivity for VEGFR-2. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .
Biological Activity
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the process by which new blood vessels form from existing ones. Targeting VEGFR-2 has become a significant focus in cancer therapy due to its involvement in tumor growth and metastasis. Vegfr2-IN-4 is a compound that has been studied for its potential inhibitory effects on VEGFR-2, and this article aims to explore its biological activity, including relevant case studies, research findings, and data tables.
This compound functions as a selective inhibitor of VEGFR-2, disrupting the receptor's signaling pathways that are essential for endothelial cell proliferation and migration. This inhibition can lead to reduced angiogenesis and tumor growth. The compound's mechanism involves binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factors (VEGFs).
Key Research Findings
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against VEGFR-2 with an IC50 value of approximately 0.56 μM, indicating significant effectiveness in blocking receptor activation .
- Anti-Angiogenic Effects : this compound has shown promising results in reducing endothelial cell proliferation and migration in various cancer cell lines, including cervical and breast cancer cells. This is critical as these processes are fundamental to tumor angiogenesis .
- Selectivity : The compound displays high selectivity towards VEGFR-2 over other receptors, minimizing potential off-target effects. This selectivity is essential for enhancing therapeutic efficacy while reducing adverse effects associated with broader kinase inhibitors .
Table 1: Comparative IC50 Values of VEGFR-2 Inhibitors
Compound Name | IC50 Value (μM) | Selectivity | Reference |
---|---|---|---|
This compound | 0.56 | High | |
Sunitinib | 0.039 | Moderate | |
Compound 25m | 0.026 | High | |
Quarfloxin | Not specified | Moderate |
Table 2: Effects of this compound on Endothelial Cells
Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Reference |
---|---|---|---|
HUVECs | 70% | 65% | |
MCF-7 | 60% | 58% | |
HeLa | 75% | 72% |
Case Study 1: Cervical Cancer
A study investigating the effects of this compound on cervical cancer cell lines showed a marked reduction in cell viability and migration capabilities when treated with the compound. The results indicated that this compound could effectively inhibit angiogenesis associated with cervical tumors, suggesting its potential as a therapeutic agent in treating this malignancy .
Case Study 2: Breast Cancer
In another study focusing on breast cancer models, this compound was administered alongside standard chemotherapy regimens. The combination therapy resulted in enhanced anti-tumor efficacy compared to chemotherapy alone, demonstrating the compound's ability to synergize with existing treatments by targeting angiogenic pathways .
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-[(3-acetamido-1H-indazol-6-yl)sulfanyl]phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14(28)24-22-20-10-9-19(13-21(20)26-27-22)31-18-8-4-6-16(12-18)25-23(29)15-5-3-7-17(11-15)30-2/h3-13H,1-2H3,(H,25,29)(H2,24,26,27,28) |
InChI Key |
WIHFQIGUNWHWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC2=C1C=CC(=C2)SC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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